L-Isoleucine, N,N-dimethyl-
Overview
Description
L-Isoleucine, N,N-dimethyl- is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Isoleucine, N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Isoleucine, N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectrometry in Biopharmaceutical Analysis
Research has developed a mass spectrometric method combining reductive dimethylation and MS3 fragmentation with LCMS peptide mapping. This method is crucial in distinguishing between isoleucine and leucine residues, enhancing the analysis of proteins' primary structure (Maibom-Thomsen et al., 2018).
Quantitative Proteomics and Peptidomics
N,N-dimethyl leucine (DiLeu) 4-plex isobaric tandem mass tagging reagents were developed for effective quantitative proteomics. They offer an efficient, cost-effective alternative to traditional reagents for protein and neuropeptide analysis (Xiang et al., 2010).
Agricultural and Plant Research
Dimethyl labeling was applied in studying cocoa pod tissue affected by "frosty pod" disease. This method helped in quantitative proteomics experiments to compare healthy and diseased pods (Esteve-Sánchez et al., 2020).
Space Chemistry
Studies on meteoritic amino acids, including 2-amino-2,3-dimethylpentanoic acid (a variant of isoleucine), provide insights into organic chemical evolution before the origin of life. These findings are significant for understanding extraterrestrial chemistry (Cronin & Pizzarello, 1997).
Microbial Production of Amino Acids
Research focused on Corynebacterium glutamicum revealed strategies to overproduce L-isoleucine without byproducts, advancing microbial production processes (Vogt et al., 2014).
Neuropeptide Research
N-terminal dimethyl labeling was used for de novo sequencing of neuropeptides, facilitating identification and structural analysis in neuroendocrine research (Fu & Li, 2005).
Synthetic and Stereochemical Studies
The synthesis and stereochemical analysis of L-isoleucine peptides were undertaken to understand the conformational properties and their implications in protein models (Toniolo, 1971).
Plant Development and Metabolism
Partial deficiency of isoleucine in Arabidopsis impairs root development, altering the transcript levels of genes involved in amino acid and glucosinolate metabolism. This research highlights isoleucine's role in plant development (Yu et al., 2012).
Protein Structural Analysis
Dimethyl labeling coupled with mass spectrometry was employed for the topographical characterization of primary amines on monoclonal antibodies. This technique is valuable for understanding protein structure and function (Jhan et al., 2017).
Properties
IUPAC Name |
(2S,3S)-2-(dimethylamino)-3-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6(2)7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJJVXKMPUJFJK-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472069 | |
Record name | n,n-dimethylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-38-5 | |
Record name | n,n-dimethylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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